molecular formula C5H6O B076774 3-Cyclopenten-1-one CAS No. 14320-37-7

3-Cyclopenten-1-one

Cat. No. B076774
CAS RN: 14320-37-7
M. Wt: 82.1 g/mol
InChI Key: KQAVUGAZLAPNJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyclopenten-1-one and its derivatives has been a subject of interest in organic synthesis. Techniques such as the Nazarov cyclization reaction have been particularly useful. The Nazarov reaction is renowned for its stereoselective preparation of cyclopentenone scaffolds, making it indispensable in the synthesis of 3-Cyclopenten-1-one derivatives (Vinogradov, Turova, & Zlotin, 2017).

Molecular Structure Analysis

The molecular structure of 3-Cyclopenten-1-one is characterized by its cyclopentene ring bonded to a ketone group. This configuration imparts significant chemical reactivity, allowing for various chemical transformations. The conjugate cyclopentenone group is especially noted for its role in anticancer drug design, highlighting the importance of its structural analysis in medicinal chemistry (Conti, 2006).

Chemical Reactions and Properties

3-Cyclopenten-1-one undergoes a wide range of chemical reactions, leveraging its reactive ketone group and the double bond in the cyclopentene ring. It is involved in cycloaddition reactions, serving as a crucial intermediate in synthesizing complex cyclic compounds. The compound's unique properties facilitate its use in constructing biologically active molecules, including cyclotides with potential pharmaceutical applications (Craik, Swedberg, Mylne, & Cemazar, 2012).

Scientific Research Applications

  • Vibrational Analysis : Infrared and Raman spectra of 3-Cyclopenten-1-one have been recorded across different phases (vapor, liquid, solid), revealing accord with the molecule's planar C2ν structure (Lewis & Laane, 1975).

  • Ring-Puckering : The far-infrared spectrum of 3-Cyclopenten-1-one in the vapor phase shows a broad absorption due to ring-puckering vibration, indicative of a planar ring structure (Lewis & Laane, 1974).

  • Isomerization Reactions : Substituted 3-Cyclopenten-1-ones undergo isomerization under thermal and catalytic conditions, characterized by high stereoselectivity (Gelmi, Pocar, & Trimarco, 1987).

  • Intramolecular Hydrogen Bonding : Theoretical calculations on 3-Cyclopenten-1-ol, a related molecule, show the presence of pi-type intramolecular hydrogen bonding affecting its conformational changes (Al‐Saadi, Ocola, & Laane, 2010).

  • Effects of Conjugation : Studies on the vapor absorption spectra of 3-Cyclopenten-1-one and its derivatives illustrate the effects of conjugation on its nπ* states, impacting molecular structure and behavior (Gordon & Orr, 1988).

  • Conformation and Internal Rotation : Microwave spectroscopy of 3-methyl-2-cyclopenten-1-one reveals insights into its conformation and barrier to internal rotation (Li, 1984).

  • Microreaction Systems : High-pressure microreaction systems have been used for synthesizing 1-methyl-1-cyclopenten-3-one, demonstrating the significance of feed flow rates and residence time in the process (Choe et al., 2008).

  • Gas-Phase Reactions with Ozone : Reactions of ozone with cyclopentene, including derivatives like 3-Cyclopenten-1-one, produce various carbonyl compounds, informing about reaction mechanisms and product formation (Atkinson, Tuazon, & Aschmann, 1995).

  • Use in Fragrances : Toxicologic and dermatologic reviews of various substituted cyclopentenones, including those related to 3-Cyclopenten-1-one, have been conducted to assess their safety as fragrance ingredients (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Photosensitized Decomposition : The mercury photosensitized decomposition of 3-Cyclopenten-1-one produces carbon monoxide and 1,3-butadiene, offering insights into molecular dissociation processes (Nakamura, Koda, & Akita, 1978).

Safety And Hazards

3-Cyclopenten-1-one is a combustible liquid . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

cyclopent-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAVUGAZLAPNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162343
Record name Cyclopent-3-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopenten-1-one

CAS RN

14320-37-7
Record name 3-Cyclopenten-1-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopent-3-en-1-one
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Record name Cyclopent-3-en-1-one
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Record name Cyclopent-3-en-1-one
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Synthesis routes and methods

Procedure details

The requisite epoxide 211 for the enantioselective ring-opening reaction was prepared according to the method of Noyori (Suzuki, M.; Oda Y., Noyori, R. J. Am. Chem. Soc. 1979, 101, 1623-1625). Thus, 3-cyclopentenone was synthesized via the Pd(0)-catalyzed rearrangement of 3,4-epoxycyclopentene, a reaction remarkable both for the efficiency of catalysis and the ease of the experimental procedure. Epoxidation of 3-cyclopantenone was effected with trifluoroperacetic acid to afford 3,4-epoxycyclopentanone (211) in 60% isolated yield after distillation. We found that treatment of the trifluroacetic anhydride with hydrogen peroxide-urea addition compound provided a useful alternative to the literature method for the preparation of trifluoroperacetic acid Noyori's procedure for preparation of trifluoroperacetic acid specifies the use of 90% H2O2. Overall, this two-step sequence provided multigram quantities of epoxide 211 in pure form with no chromatographic purification necessary.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
180
Citations
HM Hess, HC Brown - The Journal of Organic Chemistry, 1967 - ACS Publications
(6) PD Bartlett and MR Rice, J. Org. Chem., 28, 3351 (1963).(7) F. Bennington and R, Morin, ibid., 26, 5210 (1961). These workers also reported that Dashkevich’s synthesis could notbe …
Number of citations: 42 pubs.acs.org
Q Song, J Chen, X Jin, Z Xi - Journal of the American Chemical …, 2001 - ACS Publications
The reactions of organolithium compounds with carbon monoxide are most straightforward for introducing carbonyl groups into organic molecules and have attracted much attention for …
Number of citations: 65 pubs.acs.org
RD Gordon, DR Orr - Journal of Molecular Spectroscopy, 1988 - Elsevier
The nπ * vapor absorption spectra of 3-cyclopenten-1-one (3CP) and 2-cyclopenten-1-one (2CP) and its 5,5-d 2 derivative are studied and compared. The 3CP spectrum, with origin at …
Number of citations: 18 www.sciencedirect.com
AM Zaras, S Thion, P Dagaut - International Journal of …, 2015 - Wiley Online Library
… Similarly to pathway 5, pathway 4 describes the production of 3-cyclopenten-1-one, whereas pathway 6 describes the keto to enol tautomerization analogously to cyclohexanone 30. …
Number of citations: 22 onlinelibrary.wiley.com
JD Lewis, J Laane - Journal of Molecular Spectroscopy, 1974 - Elsevier
The far-infrared spectrum of 3-cyclopenten-1-one in the vapor phase has been recorded and a broad absorption with a series of several Q branches was observed in the 80–120 cm −1 …
Number of citations: 34 www.sciencedirect.com
JD Lewis, J Laane - Spectrochimica Acta Part A: Molecular Spectroscopy, 1975 - Elsevier
Infrared spectra of 3-cyclopenten-1-one have been recorded for the vapor, liquid, and solid phases. Raman spectra of the vapor and liquid phases have also been obtained. A complete …
Number of citations: 18 www.sciencedirect.com
P Sagear, J Laane - The Journal of chemical physics, 1995 - pubs.aip.org
… We also have reported preliminary results on 3-cyclopenten1-one 3CP.In each case, our goal has been to determine the one- or two-dimensional potential energy surfaces for the …
Number of citations: 13 pubs.aip.org
YG Smeyers, MB Ruiz, PP Otto - Journal of Molecular Structure …, 1997 - Elsevier
… These two molecules are cyclobutanone and 3-cyclopenten-1-one in their lowest singlet (n → π) excited state. Both molecules are found to exhibit in their excited state a pyramidal …
Number of citations: 11 www.sciencedirect.com
K Nakamura, S Koda, K Akita - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
… The mercury photosensitized decomposition of 3-cyclopenten-1-one produced carbon … of 3-cyclopenten-1-one was a main precursor to decompose to carbon monoxide and 1,3-…
Number of citations: 10 www.journal.csj.jp
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com

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